An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine
An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine
CAS Number: 86209-44-1
This technical guide provides a comprehensive overview of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of public data specific to this molecule, this guide presents a composite of known properties and extrapolated methodologies based on structurally similar pyrimidine derivatives.
Chemical and Physical Properties
2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups at positions 4 and 6, and an amino group at position 2 of the pyrimidine ring. These structural features, particularly the fluorine moieties, are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
A summary of the available and theoretical physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine
| Property | Value | Source |
| CAS Number | 86209-44-1 | [1][2] |
| Molecular Formula | C₆H₅F₄N₃O₂ | [2] |
| Molecular Weight | 227.12 g/mol | [2] |
| Boiling Point | 337 °C | [2] |
| Density | 1.527 g/cm³ | [2] |
| Flash Point | 157 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A plausible synthetic route is outlined below. This represents a general workflow and would require optimization for this specific target molecule.
General Synthetic Workflow
Experimental Protocol (General, requires optimization):
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Starting Material: The synthesis would likely commence with 2-amino-4,6-dihydroxypyrimidine.
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Difluoromethylation: The key step involves the introduction of the difluoromethoxy groups. This is typically achieved by reacting the dihydroxy precursor with a suitable difluoromethylating agent, such as chlorodifluoromethane (freon-22), in the presence of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent (e.g., dioxane, DMF). The reaction is often carried out under pressure and at elevated temperatures.
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Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product would then be purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure 2-Amino-4,6-bis(difluoromethoxy)pyrimidine.
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Characterization: The final product's identity and purity should be confirmed using modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. An available FTIR spectrum can be used for comparison.[3]
Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of fluorine atoms often enhances the pharmacological profile of a molecule. Therefore, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine represents a valuable building block for the synthesis of novel therapeutic agents.
Hypothetical Drug Discovery Workflow:
The following diagram illustrates a typical workflow for evaluating a novel compound like 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in a drug discovery context.
Drug Discovery Workflow
Potential Therapeutic Areas:
Based on the known biological activities of other substituted 2-aminopyrimidines, potential therapeutic applications for derivatives of this compound could include:
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Oncology: As inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.
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Infectious Diseases: As antimicrobial agents targeting essential enzymes in bacteria or fungi.
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Inflammatory Diseases: By modulating signaling pathways involved in the inflammatory response.
Signaling Pathways
While no specific signaling pathways have been definitively associated with 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, many 2-aminopyrimidine derivatives are known to function as kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a protein kinase within a cellular signaling cascade, such as the MAPK/ERK pathway, which is frequently dysregulated in various diseases.
Hypothetical Kinase Inhibition Signaling Pathway:
The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine acts as a kinase inhibitor.
Hypothetical Kinase Inhibition
Conclusion
2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a chemical entity with significant potential for the development of novel therapeutics. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential evaluation based on the well-established chemistry and pharmacology of related pyrimidine derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.
